molecular formula C11H16O4 B14516970 Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid CAS No. 62821-18-5

Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid

Cat. No.: B14516970
CAS No.: 62821-18-5
M. Wt: 212.24 g/mol
InChI Key: PYFNUQZCTYHMCX-UHFFFAOYSA-N
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Description

Bicyclo[322]nonane-3,3-dicarboxylic acid is an organic compound characterized by a bicyclic structure with two carboxylic acid groups attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.2]nonane-3,3-dicarboxylic acid typically involves multistep organic reactions. One common method includes the Diels-Alder reaction, where cycloheptadiene reacts with a suitable dienophile to form the bicyclic structure. Subsequent steps involve functional group transformations to introduce the carboxylic acid groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carboxylic acids to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of bicyclo[3.2.2]nonane-3,3-dicarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups. These interactions can influence various biochemical pathways, although detailed studies on specific mechanisms are limited .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid is unique due to its specific ring structure and the presence of two carboxylic acid groups, which confer distinct chemical and physical properties compared to similar compounds .

Properties

CAS No.

62821-18-5

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

bicyclo[3.2.2]nonane-3,3-dicarboxylic acid

InChI

InChI=1S/C11H16O4/c12-9(13)11(10(14)15)5-7-1-2-8(6-11)4-3-7/h7-8H,1-6H2,(H,12,13)(H,14,15)

InChI Key

PYFNUQZCTYHMCX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CC(C2)(C(=O)O)C(=O)O

Origin of Product

United States

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